molecular formula C8H12BrNSi B1310662 2-Bromo-6-(trimethylsilyl)pyridine CAS No. 59409-80-2

2-Bromo-6-(trimethylsilyl)pyridine

Cat. No. B1310662
CAS RN: 59409-80-2
M. Wt: 230.18 g/mol
InChI Key: JHVGQGZQAUEZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H12BrNSi and a molecular weight of 230.18 . It is a liquid at room temperature .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 239.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its water solubility at 25 deg C is 11.28 mg/L .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : 2-Bromo-6-(trimethylsilyl)pyridine is utilized in the synthesis of various pyridine derivatives. For example, it has been used in the preparation of 2-trimethylgermyl- and 2-trimethylstannyl-pyridine through metallation and subsequent treatment with specific reagents. These compounds are studied for their molecular structure and properties (Riedmiller, Jockisch, & Schmidbaur, 1999).

  • Crystal and Molecular Structure Determination : Investigations into the crystal and molecular structure of derivatives of this compound reveal insights into the bending of substituents towards nitrogen heteroatoms and the intrinsic properties of the heteroarene skeleton. These studies are important for understanding the chemical behavior and potential applications of these compounds (Riedmiller, Jockisch, & Schmidbaur, 1999).

Chemical Reactions and Properties

  • Role in Cycloaddition Reactions : The compound plays a role in [4+2] cycloaddition reactions, as demonstrated in studies involving the preparation of bromo-phosphinines. These findings contribute to the development of new routes for synthesizing phosphinines using readily available materials (Habicht, Wossidlo, Weber, & Müller, 2016).

  • Reactivity Studies : Research into the reactivity of the SiC bond in 2-bromo-6-trimethylsilylpyridine provides insights into its chemical behavior. Understanding its reactivity compared to other silicon-containing compounds is crucial for potential applications in organic synthesis and materials science (Jutzi & Lorey, 1976).

Applications in Organic Synthesis

  • Synthesis of Novel Compounds : This chemical is instrumental in the synthesis of novel organic compounds. For example, it has been used in the preparation of derivatives like 1-(β-D-ribofuranosyl)imidazo[4,5-c]pyridines, which are important in nucleoside chemistry (May & Townsend, 1975).

  • of benzaldehyde. This highlights its role in enhancing the efficiency of specific organic transformations (Lundgren, Lutsenko, Jönsson, & Moberg, 2003).
  • Pyridine Derivatives Synthesis : It is used in the preparation of a variety of pyridine derivatives. This is exemplified by the synthesis of 2,6-disubstituted pyridines and bipyridyls, indicating its utility in creating complex organic structures (Parks, Wagner, & Holm, 1973).

Biochemical Analysis

Biochemical Properties

2-Bromo-6-(trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the synthesis of nitrogen-containing heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s bromine atom can participate in halogen bonding, while the trimethylsilyl group can act as a protecting group during chemical reactions. These interactions are crucial for the compound’s function in biochemical processes .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with specific proteins and enzymes can lead to changes in cellular function, including alterations in metabolic pathways and gene regulation. These effects are essential for understanding the compound’s role in cellular biology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s bromine atom can form halogen bonds with target molecules, while the trimethylsilyl group can protect reactive sites during chemical reactions. These interactions are critical for the compound’s biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions are important for understanding the compound’s cellular distribution and activity .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its biochemical role .

properties

IUPAC Name

(6-bromopyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNSi/c1-11(2,3)8-6-4-5-7(9)10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVGQGZQAUEZJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459106
Record name 2-bromo-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59409-80-2
Record name 2-bromo-6-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butylmagnesium chloride (4.00 mmol) in 2.00M tetrahydrofuran solution (2.00 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.55M hexane (5.20 mL). The mixture was stirred at 0° C. for 15 minutes, and 2,6-dibromopyridine (2.37 g, 10.0 mmol) in toluene (25 mL) was added thereto below 10° C. over a period of 10 minutes or more. The resultant suspension was stirred at 0° C. for one hour, and chlorotrimethylsilane (13 mmol, 1.65 mL)) was added thereto. After the mixture was stirred at 0° C. for one hour and at room temperature for 1.5 hours, an aqueous solution (20 mL) of 1M acetic acid was added thereto. The reaction mixture was extracted twice with ethyl acetate (50 mL). The organic phase was separated, washed with water (10 mL), dried over magnesium sulfate, and concentrated under reduced pressure to give a residue. The residue was purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (20:1, v/v) to give the title compound (881 mg, about 38% yield) as colorless powder.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
8.06 mmol
Type
reactant
Reaction Step Two
Quantity
5.2 mL
Type
solvent
Reaction Step Two
Quantity
2.37 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.65 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(trimethylsilyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(trimethylsilyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-(trimethylsilyl)pyridine
Reactant of Route 4
2-Bromo-6-(trimethylsilyl)pyridine
Reactant of Route 5
2-Bromo-6-(trimethylsilyl)pyridine
Reactant of Route 6
2-Bromo-6-(trimethylsilyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.